molecular formula C15H19FN2O3 B11781998 Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11781998
M. Wt: 294.32 g/mol
InChI Key: QFRCUDPWCXUVRZ-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a chemical compound that features a tert-butyl group, a fluorophenyl group, and a dihydroisoxazole ring

Preparation Methods

The synthesis of Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a fluorophenyl-substituted dihydroisoxazole derivative. The reaction conditions often involve the use of organic solvents such as methylene chloride or chloroform and may require catalysts to facilitate the reaction . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the dihydroisoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar compounds to Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate include:

    Tert-butyl carbamate: Used as a protecting group for amines.

    Fluorophenyl derivatives: Commonly used in pharmaceuticals for their enhanced binding properties.

    Dihydroisoxazole derivatives: Utilized in various chemical and biological applications. The uniqueness of this compound lies in its combination of these functional groups, providing a versatile compound for diverse applications.

Properties

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

IUPAC Name

tert-butyl N-[[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C15H19FN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)

InChI Key

QFRCUDPWCXUVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=CC=C2)F

Origin of Product

United States

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